Dichlorprop-butotyl

Description

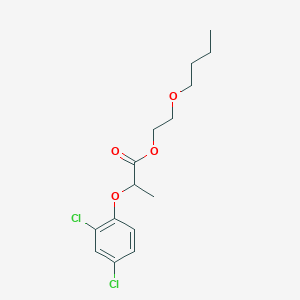

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butoxyethyl 2-(2,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2O4/c1-3-4-7-19-8-9-20-15(18)11(2)21-14-6-5-12(16)10-13(14)17/h5-6,10-11H,3-4,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMJQZVNCFTQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041858 | |

| Record name | Dichlorprop butoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53404-31-2 | |

| Record name | Dichlorprop butotyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53404-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop-butotyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-(2,4-dichlorophenoxy)-, 2-butoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorprop butoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl 2-(2,4-dichlorophenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPROP-BUTOTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965SJM9774 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichlorprop-butotyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Transformation and Transport Dynamics of Dichlorprop Butotyl

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Dichlorprop-butotyl, the primary abiotic degradation pathways are hydrolysis and photochemical degradation.

Hydrolytic Transformation Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, an ester, it can be hydrolyzed to its corresponding acid, Dichlorprop (B359615), and butanol. This reaction can be influenced by pH and temperature. While the ester shows resistance to hydrolysis in sterile media under neutral to acidic conditions, it hydrolyzes rapidly to the acid form in the presence of soil. apvma.gov.au The esters of Dichlorprop are known to undergo hydrolysis when warmed with acids or alkalis. nih.gov

Photochemical Degradation Kinetics in Environmental Matrices

Photochemical degradation, or photolysis, is the breakdown of compounds by light. Dichlorprop, the parent acid of this compound, contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov The photodegradation of Dichlorprop in water can lead to the formation of several products, including 2-chlorophenol, 2,4-dichlorophenol (B122985), 4-chlorophenol, 2,4-dichlorophenyl acetate (B1210297), the lactone of 2-(4-chloro-2-hydroxyphenoxy)propionic acid, and 2-(2-chlorophenoxy)propionic acid. nih.gov

Studies have shown that the photodegradation rates of Dichlorprop in various natural waters differ. For instance, the rates in the Danube River, Lake Constance, and the Rhine River were measured to be 3.02 x 10⁻⁶/sec, 1.54 x 10⁻⁶/sec, and 2.81 x 10⁻⁶/sec, respectively. nih.gov The photo-Fenton system, an advanced oxidation process, has been shown to significantly enhance the photodegradation of Dichlorprop, leading to rapid mineralization. researchgate.net

Biotic Degradation Processes

Biotic degradation, primarily driven by microorganisms, is a key process in the environmental breakdown of this compound.

Microbial Degradation Pathways in Soil Ecosystems

Microbial degradation is the principal mechanism for the breakdown of many herbicides in the soil. ujecology.com The rate of this degradation is influenced by several factors including soil pH, temperature, moisture, and organic matter content. ujecology.com For phenoxy acids like Dichlorprop, microbial degradation is a significant transformation pathway in terrestrial environments. canada.ca In sterilized soils, the degradation of Dichlorprop is negligible, highlighting the critical role of soil microorganisms in this process. nih.gov

The degradation of Dichlorprop in soil generally follows first-order kinetics. nih.govmdpi.com The half-life of Dichlorprop in soil can vary, with studies reporting values ranging from 6.6 days to 19.8 days depending on the specific soil characteristics and environmental conditions. nih.govresearchgate.netnih.gov

Role of Specific Microbial Communities and Consortia

Specific bacterial communities and consortia play a vital role in the degradation of Dichlorprop. Several bacterial genera have been identified as being capable of degrading phenoxy herbicides, including Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, and Ochrobactrum. mdpi.com The application of Dichlorprop to soil can lead to an increase in the abundance of specific degrading bacteria. nih.gov For instance, the abundance of dioxygenase-encoding genes, such as rdpA and sdpA, which are involved in the degradation of phenoxypropionate herbicides, has been observed to increase significantly in soil after Dichlorprop application. nih.gov

Families such as Sphingomonadaceae and Comamonadaceae have been shown to be enhanced in soils treated with Dichlorprop. nih.gov In some cases, Burkholderiaceae and Pseudomonadaceae have also been observed to increase, with their prevalence linked to the preferential degradation of specific enantiomers of Dichlorprop. nih.gov

Enantioselective Microbial Degradation Dynamics

Dichlorprop is a chiral compound, existing in two stereoisomeric forms (enantiomers): (R)-Dichlorprop and (S)-Dichlorprop. Only the (R)-isomer exhibits significant herbicidal activity. asm.org Microbial degradation of racemic Dichlorprop in soil is often enantioselective, meaning one enantiomer is degraded at a different rate than the other. nih.govresearchgate.netnih.gov

Studies have shown that the (S)-enantiomer is often preferentially degraded in soils. nih.gov For example, one study reported half-lives of 8.22 days for (S)-Dichlorprop and 12.93 days for (R)-Dichlorprop in one soil type, and 8.06 days for (S)-Dichlorprop and 12.38 days for (R)-Dichlorprop in another. nih.gov This preferential degradation of the (S)-enantiomer has been attributed to the presence of S-enantiomer preferred degraders, such as those in the family Sphingomonadaceae. nih.gov

However, the preference for a particular enantiomer can vary between different soils and microbial communities. nih.gov For instance, some studies have reported the preferential degradation of the (R)-enantiomer. researchgate.net The enantiomerization of Dichlorprop, the conversion of one enantiomer to the other, has also been observed in soils and can proceed in both directions. nih.gov

The enantioselective degradation is mediated by specific enzymes. For example, the bacterium Ralstonia eutropha JMP134 utilizes the enzyme TfdA to strictly degrade (S)-(-)-Dichlorprop. asm.org The gene sdpA, found in bacteria such as Sphingomonas herbicidovorans, is associated with the degradation of the (S)-enantiomer. nih.govnih.gov

Interactive Data Table: Enantioselective Degradation of Dichlorprop in Soil

| Soil Type | Enantiomer | Half-life (DT50) in days | Reference |

| Soil A | (S)-Dichlorprop | 8.22 | nih.gov |

| Soil A | (R)-Dichlorprop | 12.93 | nih.gov |

| Soil D | (S)-Dichlorprop | 8.06 | nih.gov |

| Soil D | (R)-Dichlorprop | 12.38 | nih.gov |

| Generic Soil | (S)-(-)-isomer | 4.4 | researchgate.net |

| Generic Soil | (R)-(+)-isomer | 8.7 | researchgate.net |

Microbial Degradation in Aquatic Environments

Microbial activity is a primary driver in the degradation of dichlorprop in aquatic systems. theses.frnih.gov The process is significantly influenced by the presence of specific microbial communities capable of metabolizing phenoxy acids, as well as environmental factors such as oxygen levels. nih.govmdpi.com In aquatic environments, the main routes of dissipation for dichlorprop are microbial-mediated degradation and photodegradation. theses.fr

Environmental Persistence and Dissipation

The persistence of this compound is intrinsically linked to its transformation into dichlorprop. The butotyl ester is known to hydrolyze, particularly in the presence of soil and water, yielding the more stable dichlorprop acid. nih.govapvma.gov.au

In terrestrial environments, dichlorprop is considered to be non-persistent to moderately persistent. theses.frherts.ac.uk The primary route of transformation is biotransformation by soil microorganisms. canada.ca The rate of degradation can, however, be influenced by soil type, moisture, temperature, and the history of pesticide application. oregonstate.eduresearchgate.net In some cases, a lag period of up to six months has been observed before microbial populations adapt and begin to degrade the compound. harvard.edu

Research has reported varying half-life (DT50) values for dichlorprop in soil, which are summarized in the table below. These values generally indicate a relatively short persistence in soil under favorable conditions for microbial activity.

Table 1: Soil Half-Life of Dichlorprop in Laboratory and Field Studies

| Soil Type/Condition | Half-Life (DT50) in Days | Source |

|---|---|---|

| Prairie Soils (Average) | 10 | oregonstate.eduresearchgate.net |

| General Soil | 8-12 | who.int |

| General Soil | 10 | orst.edu |

| Wheat Plants | 1.9-2.5 | researchgate.net |

| Brazilian and Norwegian Soils (after 6-month lag) | ~14-20 | harvard.edu |

In aquatic systems, the this compound ester hydrolyzes to its acid form, dichlorprop. nih.gov This hydrolysis is a key initial transformation step. nih.gov The rate of this reaction is influenced by pH and temperature, generally increasing in alkaline waters and at higher temperatures. nih.gov Studies using aqueous soil slurries show that the ester hydrolyzes rapidly to the acid in the presence of soil. apvma.gov.au

Once formed, the dichlorprop acid is relatively stable and persistent against further hydrolysis in sterile water. theses.frnih.gov Its subsequent dissipation is primarily governed by microbial degradation and phototransformation, with a reported half-life of approximately 14 days in aerobic aquatic environments. theses.fr The main degradation product of dichlorprop is 2,4-dichlorophenol, which can also persist in the environment. nih.govwho.int

Molecular and Physiological Interactions of Dichlorprop Butotyl in Plants

Auxin-Mimic Herbicide Mode of Action

Dichlorprop-butotyl operates as a synthetic auxin, a class of plant growth regulators that, when applied in herbicidal concentrations, overwhelm and deregulate the plant's natural hormonal control systems guidetopharmacology.orgethersolvent.comwikipedia.orgguidetopharmacology.orgfishersci.senih.gov. This compound is systemic, meaning it is absorbed by the plant, primarily through foliage, and then translocated throughout the plant's vascular system to sites of active growth, including roots and meristematic tissues guidetopharmacology.orgethersolvent.comguidetopharmacology.orgfishersci.fifishersci.se. The continuous and uncontrolled stimulation of auxin-responsive pathways leads to aberrant growth patterns, ultimately resulting in plant death guidetopharmacology.orgethersolvent.comwikipedia.orgguidetopharmacology.orgfishersci.senih.gov.

At the cellular level, the active form of this compound, dichlorprop (B359615), profoundly interferes with fundamental biochemical processes. It is understood to increase cell-wall plasticity, stimulate protein biosynthesis, and promote the excessive production of ethylene, a plant hormone nih.gov. These biochemical disruptions lead to abnormal and excessive cell division and growth, causing significant damage to the plant's vascular tissues nih.gov.

Synthetic auxins like dichlorprop deregulate the precise transcription, translation, and protein biosynthesis mechanisms typically governed by endogenous IAA scilit.com. This deregulation can result in unrestrained vascular growth and cellular rupture scilit.com. Research indicates that the herbicidally active (R)-enantiomer of dichlorprop preferentially binds to the TIR1-IAA7 (Transport Inhibitor Response1- Auxin-Responsive Protein IAA7) complex, a key component of the auxin signaling pathway dsmz.de. This binding stabilizes the interaction between TIR1 and Aux/IAA proteins, leading to their degradation and subsequently releasing Auxin Response Factors (ARF) proteins, which then promote the transcription of downstream genes, activating the auxin response dsmz.de. The sustained and unregulated activation of these pathways by the synthetic auxin overwhelms the plant's regulatory capacity. Furthermore, auxin-mimic herbicides, including dichlorprop, can induce the overproduction of reactive oxygen species (ROS) and increase oxidative stress within treated plants scilit.comwikipedia.org. Studies have shown that the (R)-enantiomer of dichlorprop can induce higher ROS production compared to its (S)-enantiomer, leading to destruction of organelles, membrane systems, and inhibition of related gene expression wikipedia.org.

The cellular and biochemical disruptions induced by this compound manifest as characteristic physiological abnormalities in susceptible plant species, primarily broadleaf weeds nih.govnih.gov. Tissues undergoing active cell division and growth are particularly vulnerable nih.gov. Observable symptoms include abnormal and excessive cell division and growth, which compromises the integrity of the vascular tissue nih.gov. Macroscopically, affected plants exhibit severe stem and leaf malformations guidetopharmacology.orgguidetopharmacology.org. Specific symptoms encompass cupping and stunting of leaves, bending and splitting of stems, and deterioration of roots fishersci.se. In certain grass species, a phenomenon known as "buggy whipping" may occur, where leaves fail to properly emerge from the protective sheath of the shoot tip wikipedia.org. Ultimately, these profound growth aberrations lead to the demise of the susceptible plant guidetopharmacology.orgguidetopharmacology.org.

Biochemical Mechanisms of Action at the Cellular Level

Metabolic Pathways and Biotransformation in Plants

The differential response of plants to this compound is significantly influenced by the metabolic pathways and biotransformation processes that occur within various plant species. These processes dictate whether the compound is activated to its herbicidal form or detoxified into inactive metabolites mpg.de.

This compound is formulated as an ester, serving as a pro-herbicide that requires metabolic activation within the plant to become herbicidally active guidetopharmacology.orgnih.gov. The primary biotransformation step is ester hydrolysis, which cleaves the butotyl ester linkage, releasing the active compound, dichlorprop (the free acid form) wikipedia.orgnih.gov. This hydrolysis typically occurs rapidly within plant tissues, making the active acid available to interact with its target sites and initiate its auxin-mimic effects.

In plants with natural tolerance or developed resistance, detoxification mechanisms are crucial for mitigating the herbicidal impact of dichlorprop. A primary detoxification pathway involves conjugation, where the active dichlorprop molecule is covalently linked to endogenous molecules, effectively inactivating it mpg.de. Research on structurally similar phenoxy-carboxylic acids, such as 2,4-D, indicates that conjugation with amino acids, notably aspartate, is a significant detoxification route, particularly prevalent in sensitive dicots. Additionally, conjugation with glucose to form glucose esters can also occur, sequestering the active herbicide and preventing its interaction with cellular targets. The efficiency and rate of these conjugation reactions are key determinants of a plant's inherent susceptibility or resistance to this compound.

The selective action of this compound, which allows it to control broadleaf weeds while generally sparing monocotyledonous crops like cereals and grasses, is largely due to species-specific metabolic differences nih.gov. Tolerant plant species typically possess more efficient metabolic pathways for breaking down or detoxifying the herbicide compared to susceptible species mpg.de. These differences can involve variations in auxin metabolism and the capacity to maintain auxin homeostasis. For example, while sensitive dicots extensively form amino acid conjugates, the concentration of these conjugates can be much higher in dicots compared to monocots, indicating varied metabolic capacities that contribute to differential tolerance. This selective metabolism is fundamental to the practical application of this compound as a targeted herbicide.

Conjugation and Detoxification Mechanisms in Resistant Plants

Mechanisms of Plant Resistance to this compound

Plant resistance to herbicides like this compound can arise through various mechanisms, broadly categorized into target-site resistance (TSR) and non-target site resistance (NTSR) grdc.com.aunih.gov.

Target-Site Resistance Evolution

Target-site resistance involves alterations in the specific protein that the herbicide binds to and inhibits grdc.com.aunih.gov. This compound, as a synthetic auxin, mimics natural plant auxins, and its primary mode of action involves disrupting auxin signaling pathways herts.ac.ukscielo.br. Potential target sites for auxinic herbicides include the SCF TIR1/AFB ubiquitination complex and Auxin Binding Protein 1 (ABP1), both of which are crucial auxin receptors scielo.br. Mutations in the polypeptides encoding these receptors can lead to reduced herbicide binding affinity or altered function, thereby conferring resistance scielo.br.

While TSR is a common mechanism for many herbicide classes, documented cases of resistance to synthetic auxins, including dichlorprop, have been less frequent compared to other herbicide groups scielo.brcore.ac.uk. This might be attributed to potential fitness costs associated with resistance mutations or the complex and pleiotropic nature of auxin's mode of action, which involves multiple potential target sites scielo.brcore.ac.uk. However, resistance to auxinic herbicides can be conferred by single dominant alleles, indicating that evolution could theoretically occur rapidly scielo.br.

This compound as a Plant Growth Regulator: Efficacy and Mechanistic Investigations

This compound, like its parent compound dichlorprop, is a synthetic auxin, a class of compounds known for their dual role as both herbicides and plant growth regulators (PGRs) bcpcpesticidecompendium.orgfohvos.infowbdg.org. The distinction between an herbicidal effect and a plant growth regulating effect often depends on the application rate; at lower concentrations, these compounds can modulate plant growth processes rather than causing lethal disruption fohvos.info.

Dichlorprop-P-2-ethylhexyl (DCPE), a related ester of dichlorprop, is commercially utilized as a plant growth regulator, particularly in citrus crops apvma.gov.aumdpi.com. Its efficacy has been demonstrated in promoting the improvement of fruit size and preventing premature fruit drop in oranges and mandarins apvma.gov.aumdpi.com.

Mechanistically, this compound, being an ester, functions as a prodrug mdpi.com. Upon absorption by the plant, the ester linkage is typically hydrolyzed by plant enzymes, releasing the active dichlorprop acid mdpi.com. This active acid then mimics natural auxins, interacting with the plant's endogenous auxin signaling pathways herts.ac.ukscielo.br. At appropriate concentrations, this interaction leads to controlled physiological responses rather than the severe developmental abnormalities characteristic of herbicidal doses fohvos.info. Studies on the metabolism of related dichlorprop esters, such as [14C] ring-labeled DCPE in orange trees, have shown that the primary identified component after absorption is the active dichlorprop-P, along with breakdown products like 2,4-dichlorophenol (B122985) mdpi.com. This hydrolysis and subsequent action on auxin pathways underpin its efficacy as a plant growth regulator.

Ecological Impact Assessment on Non Target Biota

Impact on Soil Microbial Communities and Ecosystem Functionality

Soil microbial communities are integral to maintaining soil health and supporting various ecosystem services, including nutrient cycling and organic matter decomposition researchgate.netdpi.qld.gov.au. Herbicides can exert direct and indirect pressures on these communities.

Effects on Microbial Diversity and Community Structure

Research on dichlorprop (B359615) (the active metabolite of dichlorprop-butotyl) has shown varying effects on soil microbial populations. One study investigating the enantioselective biodegradation of racemic dichlorprop in agricultural soils found that while dichlorprop application did not significantly alter microbial community structures at the phylum level, it did lead to an increase in bacterial diversity and the proliferation of taxa associated with dichlorprop degradation nih.gov. Specifically, the family Sphingomonadaceae was identified as containing preferred degraders of the S-enantiomer of dichlorprop nih.gov.

Similar observations have been made with related phenoxy herbicides. For instance, studies on 2,4-dichlorophenoxyacetic acid butyl ester (2,4-D butyl ester) demonstrated that higher concentrations could significantly shift the microbial community structure in agricultural soils, leading to a dramatic decrease in the Gram-negative to Gram-positive bacteria ratio researchgate.net. The extent of these effects was more pronounced in soils with lower organic matter and fertility levels researchgate.net. While some herbicides at recommended application rates may show minimal non-target effects on bacterial and archaeal communities, higher doses or repeated applications are more likely to induce significant changes dpi.qld.gov.au.

Table 1: Observed Effects of Dichlorprop/Related Herbicides on Soil Microbial Communities

| Herbicide/Compound | Concentration/Condition | Observed Effect on Microbial Diversity & Structure | Reference |

| Dichlorprop (racemic) | Application in agricultural soil | No significant effect on phylum-level community structure; increased bacterial diversity; increased dichlorprop-degrading taxa (e.g., Sphingomonadaceae) | nih.gov |

| 2,4-D Butyl Ester | Higher concentrations (e.g., 1000 µg/g) | Significant shift in microbial community structure; decreased Gram-negative/Gram-positive ratio; greater effects in low-fertility soils | researchgate.net |

| Various Herbicides (pure compounds) | Recommended doses (one-off applications) | Minimal non-target effects on bacterial and archaeal communities; some minor shifts in relative abundances of specific OTUs on day 30 for diuron, fluazifop-P-methyl, or pendimethalin | dpi.qld.gov.au |

Influence on Biogeochemical Cycling Processes

The integrity and functionality of soil microbial communities are directly linked to essential biogeochemical cycles, including those of carbon, nitrogen, and phosphorus uu.nlwaddenacademie.nlfrontiersin.org. Disruptions to these communities by herbicides can consequently impair these vital processes. Herbicides have the potential to disrupt soil microbial communities and enzyme activities, which can lead to reduced nutrient cycling and diminished soil fertility researchgate.net. For instance, microbial activity is crucial for nitrogen transformations (e.g., nitrification, denitrification) and carbon mineralization uu.nlfrontiersin.org. While specific detailed research findings directly linking this compound to altered rates of these cycles were not explicitly detailed in the search results, the observed impacts on microbial diversity and community structure imply a potential for indirect effects on these biogeochemical processes researchgate.net.

Aquatic Ecotoxicological Consequences on Non-Target Organisms

The entry of this compound and its degradation products into aquatic environments, primarily through runoff and spray drift, poses potential risks to non-target aquatic flora and fauna greenbook.netepa.gov.

Effects on Aquatic Flora and Fauna

This compound is classified as toxic to fish and aquatic invertebrates, and it can adversely affect non-target aquatic plants greenbook.netepa.gov. Its active metabolite, dichlorprop, exhibits moderate to low toxicity to most aquatic organisms herts.ac.uk. However, it is moderately toxic to aquatic plants, with acute concentrations as low as <0.1 mg/L in the most sensitive species causing toxicity herts.ac.ukeomf.on.caherts.ac.uk.

Table 2: Aquatic Ecotoxicity of Dichlorprop (Active Metabolite)

| Organism Group | Toxicity Level | Specific Findings/Alerts | Reference |

| Fish | Moderate to low toxicity | Moderately toxic herts.ac.uk; toxicity below solubility limit apvma.gov.au | apvma.gov.auherts.ac.uk |

| Aquatic Invertebrates | Moderate to low toxicity | Moderately toxic herts.ac.uk; toxicity below solubility limit apvma.gov.au | apvma.gov.auherts.ac.uk |

| Aquatic Plants | Moderate to high toxicity | Moderately toxic herts.ac.uk; toxic at acute concentrations (<0.1 mg/L) eomf.on.ca | eomf.on.caherts.ac.uk |

Spray drift and runoff are recognized as significant pathways by which this compound can enter water bodies, leading to hazardous conditions for aquatic organisms in adjacent waters greenbook.netepa.gov.

Potential for Enantiomer-Specific Ecological Effects

This compound is a racemic mixture, meaning it contains equal proportions of two enantiomers (R- and S-forms) herts.ac.ukherts.ac.uk. Its active metabolite, dichlorprop, is also chiral, with only the R-enantiomer typically possessing herbicidal activity harvard.eduresearchgate.net. However, the ecological effects of these enantiomers can differ significantly.

Studies have demonstrated enantioselective degradation of dichlorprop in soil, with the S-enantiomer often being preferentially degraded by soil microorganisms nih.govacs.org. Environmental factors can influence this enantioselectivity, particularly when long lag periods are required for microbial adaptation harvard.edu.

Furthermore, research on other chiral herbicides, such as diclofop (B164953) acid, indicates that the herbicidally inactive S-enantiomer can exhibit similar or even higher toxicity to algae compared to the active R-form, depending on the algal species acs.org. Enantiomer-specific toxic effects have also been observed in terrestrial plants, where different enantiomers might affect different parts of the plant distinctly (e.g., S-enantiomer more toxic to leaves, R-enantiomer more toxic to roots for diclofop acid) researchgate.net. These findings underscore that standard acute toxicity tests, such as 96-hour EC50 values, may be insufficient to fully assess the ecological risks of chiral pesticides due to differential degradation and potentially different sites of action for each enantiomer acs.org. This complexity necessitates considering enantiomer-specific effects in environmental risk assessments.

Non-Target Terrestrial Plant Responses to Environmental Exposure

As a synthetic auxin herbicide, this compound's mode of action involves disrupting plant growth processes, leading to malformations and death in susceptible plants herts.ac.uk. This inherent phytotoxicity extends to non-target terrestrial plants when they are exposed to the compound.

The primary routes of environmental exposure for non-target terrestrial plants are spray drift and runoff from treated areas epa.govfarmpep.net. Even at concentrations significantly lower than recommended application rates (e.g., less than 1% of the recommended dose), herbicides can have substantial impacts on the growth, morphology, and reproduction of non-target terrestrial plants mdpi.com.

The risk to non-target plants is predominantly associated with herbicides, with spray drift identified as the most significant threat for off-target movement farmpep.net. Exposure to such disturbances can lead to shifts in plant community composition in adjacent non-target habitats, potentially resulting in species-poor assemblages dominated by more resilient plant species farmpep.net. Protecting non-target organisms, including pollinators, in areas adjacent to treated sites requires adherence to label directions designed to minimize spray drift epa.gov.

Analytical Methodologies for Dichlorprop Butotyl and Its Metabolites

Extraction and Sample Preparation Techniques for Diverse Environmental Matrices

Effective extraction and sample preparation are critical steps to isolate the target analytes from complex matrices, ensuring their compatibility with subsequent instrumental analysis. The choice of technique often depends on the matrix type and the chemical properties of the analytes.

Soil, a complex and heterogeneous matrix, presents challenges for residue analysis due to the potential for strong binding of herbicides to its organic and inorganic components researchgate.net. For the analysis of dichlorprop-butotyl and its related acid, dichlorprop (B359615), various extraction methods have been employed.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted extraction technique for multiclass pesticide residue analysis in soil, often involving acetonitrile (B52724) as the extraction solvent unl.pt. This method typically includes the addition of anhydrous magnesium sulfate (B86663) and buffering salts (e.g., sodium acetate (B1210297) or citrate) to facilitate phase separation and maintain pH hpst.cz.

Alternative extraction methods for soil include pressurized fluid extraction (PFE), ultrasound-assisted extraction, and simple solid-liquid partitioning unl.pt. For instance, a specific method for dichlorprop-P (a stereoisomer of dichlorprop) and its metabolites in soil involves extraction of a 10 g sample using 5% acetic acid in methanol (B129727), or a 1:1 (v/v) mixture of methanol/water with 5% acetic acid, or 10% acetone (B3395972) in a basic buffer solution epa.gov. Following extraction, a solid-phase extraction (SPE) cartridge can be used for cleanup, eluting analytes in fractions, with the dichlorprop-P acid fraction often requiring methylation (e.g., with BF3/MeOH) prior to gas chromatography-mass spectrometry (GC-MS) analysis epa.gov.

Sample conservation is also vital; freezing soil samples at -20°C is a common practice, though freeze-drying is recommended to prevent microbial degradation of pesticides during storage and thawing researchgate.net.

Water matrices, while less complex than soil, require efficient extraction for trace analysis of this compound and its acid form, dichlorprop, due to their typically low concentrations. Solid-phase extraction (SPE) is a common technique for concentrating herbicides from water samples bac-lac.gc.canih.gov. This involves passing a large volume of water through a sorbent material that retains the analytes, which are then eluted with a small volume of organic solvent. For example, octadecyl (C18) Empore extraction disks or C18 and styrene-divinylbenzene (SDB) Bond Elut Env cartridges have been compared for SPE efficiency in extracting various herbicides from water, achieving recoveries typically ranging from 75% to 100% nih.gov.

Liquid-liquid extraction (LLE) is another approach, particularly for chlorophenoxy acids like dichlorprop. Methods may involve acidifying water and soil samples before extraction into an organic solvent nih.gov. A modified light phase perforator has been used for liquid/liquid extraction of chlorophenoxy acids in minor polluted waters, often followed by esterification of the free acids for GC analysis researchgate.net.

Processing plant tissue samples for metabolite profiling of this compound and its metabolites is complex due to the diverse array of endogenous compounds. The goal is to maximize the extraction of metabolites while minimizing degradation.

General metabolomics workflows for plant tissues involve macerating samples, often in liquid nitrogen, to ensure homogeneity and cell disruption protocols.iouniversiteitleiden.nl. This is typically followed by solvent extraction. Common extraction solvents include methanol/water mixtures, ethanol (B145695)/methyl tert-butyl ether (MTBE), or chloroform/methanol/water, chosen based on the polarity of the target metabolites universiteitleiden.nlfrontiersin.orgnih.gov. For instance, a combination of 75% ethanol and MTBE has been found to be a reproducible extraction protocol for a broad range of metabolites nih.gov.

For pesticide residue analysis in plants, the QuEChERS method has been successfully adapted and validated. A modified QuEChERS method, followed by dispersive solid-phase extraction (dSPE) cleanup, has been used for determining dichlorprop-P and its metabolites (e.g., bentazone (B1668011) and its hydroxylated forms) in wheat plants, straw, and grains, achieving average recoveries between 72.9% and 108.7% researchgate.netresearchgate.net.

Furthermore, to account for conjugated residues (pesticides or metabolites covalently bound to plant molecules like sugars or amino acids), alkaline hydrolysis may be employed prior to extraction eurl-pesticides.eu. This step releases the bound compounds, ensuring a more comprehensive analysis of the total residue. For instance, alkaline hydrolysis with sodium hydroxide, followed by neutralization and extraction with acidified ethyl acetate, has been developed for the analysis of acidic herbicides, including dichlorprop, in cereals diva-portal.org.

Water Matrix Preparation for Trace Analysis

Chromatographic and Spectrometric Quantification Methods

Following sample preparation, chromatographic and spectrometric techniques are employed for the separation, identification, and quantification of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and widely used technique for the analysis of pesticide residues, including dichlorprop and its derivatives unl.pt. For compounds like dichlorprop, which contain carboxylic acid groups, derivatization is often necessary to improve volatility, thermal stability, and chromatographic behavior, making them amenable to GC-MS analysis researchgate.netresearchgate.net.

Common derivatization agents include silylation reagents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MtBSTFA), which produces specific fragment ions (e.g., [M-57]) that aid in identification researchgate.net. Methylation with boron trifluoride in methanol (BF3/MeOH) is another effective derivatization method, particularly for the acid form of dichlorprop epa.govresearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for multi-residue pesticide analysis, particularly for polar and thermo-labile compounds that are not well-suited for GC-MS unl.ptdiva-portal.org. Its versatility and high sensitivity make it ideal for detecting trace levels of this compound and its metabolites.

LC-MS/MS systems often utilize electrospray ionization (ESI) in negative ion mode for acidic compounds like dichlorprop bac-lac.gc.ca. Multiple Reaction Monitoring (MRM) is a key feature of LC-MS/MS, providing high specificity and sensitivity by monitoring specific precursor-to-product ion transitions diva-portal.orgshimadzu.com. Commercial LC-MS/MS pesticide libraries, such as the Shimadzu Pesticide MRM Library, include dichlorprop, providing optimized MRM transitions for accelerated method development shimadzu.com.

LC-MS/MS methods have been successfully applied to quantify dichlorprop-P and its metabolites in various plant matrices (e.g., wheat, cherries) following QuEChERS extraction, demonstrating acceptable linearity, accuracy (recoveries typically 70-120%), and precision (RSD values below 20%) at low quantification limits (e.g., 0.01 mg/kg) researchgate.netresearchgate.netdiva-portal.orgshimadzu.com. For water samples, LC-MS/MS has been used to determine phenoxyacid herbicides, including dichlorprop, with limits of detection between 1 and 20 ng/L bac-lac.gc.ca.

The table below summarizes typical analytical parameters and performance for dichlorprop and its related compounds across different matrices, based on research findings.

Table 1: Summary of Analytical Parameters for Dichlorprop and Related Compounds

| Matrix | Analyte | Extraction Method | Quantification Method | Typical Recovery (%) | Limit of Quantification (LOQ) / Detection (LOD) | Reference |

| Soil | Dichlorprop-P acid, 2,4-DCP, 2,4-DCA | 5% acetic acid in MeOH / 1:1 MeOH/Water + 5% AcOH / 10% Acetone in basic buffer; SPE cleanup | GC/MS (after methylation with BF3/MeOH) | Not specified | Not specified | epa.gov |

| Soil | Multiclass Pesticides (incl. Dichlorprop) | QuEChERS, PFE, Ultrasound, Solid-Liquid Partitioning | GC-MS, LC-MS/MS | Not specified | Not specified | unl.pt |

| Water | Dichlorprop | Solid Phase Extraction (SPE) | LC-ESI-MS/MS | Not specified | 1-20 ng/L | bac-lac.gc.ca |

| Water | Chlorophenoxy acids (incl. Dichlorprop) | Liquid/Liquid Extraction (modified light phase perforator) | GC (after esterification with MeOH/H2SO4 or pentafluorobenzylbromide) | 80-110% | 10-50 ng/L | researchgate.net |

| Water | Dichlorprop | Liquid/liquid extraction, GPC (if required) | GC-MS SIM analysis | Not specified | 0.0004 g/m³ | trc.govt.nz |

| Wheat (Plant, Straw, Grains) | Dichlorprop-P, Bentazone, Metabolites | Modified QuEChERS + dSPE cleanup | HPLC-MS/MS | 72.9-108.7% | 2.5-12 µg/kg (LOQ) | researchgate.netresearchgate.net |

| Cereals | Dichlorprop (acid & esters) | Alkaline hydrolysis + acidified ethyl acetate extraction | LC-MS/MS (MRM) | 70-120% | Not specified | diva-portal.org |

| Cucumber | Multiclass Pesticides (incl. Dichlorprop) | QuEChERS + dSPE cleanup | LCMS-8060NX / GCMS-TQ8040 NX | 70-120% (LOQ level) | 10 µg/kg (LOQ) | shimadzu.comgcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Chiral Separation Techniques for Enantiomeric Analysis

The chiral nature of dichlorprop, and by extension, its metabolites like dichlorprop, makes enantioselective analysis a critical aspect of understanding their environmental fate and impact mdpi.comdntb.gov.ua. While dichlorprop was historically sold as a racemic mixture, advancements in asymmetric synthesis have enabled the production of the enantiopure compound wikipedia.org. Various chromatographic techniques have been employed for the chiral separation of pesticides, including dichlorprop, to differentiate between its stereoisomers nih.govresearchgate.net.

Capillary Electrophoresis for Enantiomer Resolution

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) serve as competitive and complementary techniques to liquid chromatography for chiral separation, offering advantages such as reduced sample and reagent consumption encyclopedia.pubnih.gov. The enantiomeric separation of dichlorprop has been successfully achieved using CE-based methods mdpi.comresearchgate.net.

One notable approach involved an electrokinetic chromatography (EKC) method developed by Garrison et al., which achieved baseline separation of dichlorprop enantiomers in approximately 15 minutes mdpi.com. This method utilized trimethyl-beta-cyclodextrin (B25662) (TM-β-CD) as the chiral selector within an acetate buffer at pH 4.7 mdpi.com. The utility of this method was demonstrated through its application in studying the degradation of dichlorprop enantiomers in soil samples mdpi.com.

Further research by Messina et al. focused on the stereoselective degradation of dichlorprop in soil, employing an optimized CEC method mdpi.com. This method utilized a porous homemade monolithic chiral column and achieved full stereoselective separation of dichlorprop in under 6 minutes mdpi.com. Other studies have explored the use of various cyclodextrins, including α-, β-, and γ-cyclodextrins, as well as a newly synthesized ethylcarbonate derivative of β-CD, as chiral resolving agents for the capillary zone electrophoretic resolution of racemic dichlorprop researchgate.net. Among these, the ethylcarbonate derivative of β-CD demonstrated superior enantiomer resolution properties researchgate.net. The fundamental principle behind CE chiral separation lies in the differential interactions of the enantiomers with the chiral selector, which results in distinct electrophoretic mobilities and thus, separation encyclopedia.pubnih.gov.

Table 1: Capillary Electrophoresis Methods for Dichlorprop Enantiomer Resolution

| Method Type | Chiral Selector | Buffer/Mobile Phase | Separation Time | Key Findings/Application | Source |

| EKC | Trimethyl-beta-cyclodextrin (TM-β-CD) | Acetate buffer, pH 4.7 | ~15 min | Baseline separation, applied to soil degradation studies | mdpi.com |

| CEC | Porous homemade monolithic chiral column | 4 mM triethylamine (B128534) (TEA)/AcOH in ACN/MeOH (9:1, v/v) | <6 min | Full stereoselective separation, applied to soil degradation studies | mdpi.com |

| CZE | α-, β-, γ-cyclodextrins, ethylcarbonate derivative of β-CD | Not specified, but cyclodextrins are chiral resolving agents | Not specified | Ethylcarbonate derivative of β-CD showed best resolution | researchgate.net |

Stereoselective Detection and Quantification

Stereoselective detection and quantification of dichlorprop enantiomers are critical for accurate environmental and biological assessments. Ultra-performance liquid chromatography (UPLC) coupled with fluorescence detection (FLD) has been successfully employed for the stereoselective determination of dichlorprop enantiomers nih.gov. A method involving covalent chiral derivatization with (S)-(+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole allowed for the separation of S- and R-dichlorprop enantiomers with a peak resolution of 2.6 nih.gov. This UPLC-FLD method demonstrated high efficiency and suitability for routine analysis, achieving limits of detection (LODs) of 10 ng/mL and limits of quantification (LOQs) of 50 ng/mL, with recoveries ranging from 82.4% to 97.6% in tea samples nih.gov.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also emerged as a powerful tool for the stereoselective quantification of dichlorprop enantiomers, particularly in complex environmental matrices like natural waters researchgate.netresearchgate.net. One such method incorporated supramolecular solvent-based microextraction (SUSME) for sample preparation, followed by separation on a chiral column utilizing permethylated α-cyclodextrin researchgate.net. Detection of the target enantiomers was performed using a hybrid triple quadrupole mass spectrometer operating in negative ion mode, yielding recoveries of approximately 75% researchgate.net. The evaluation of the enantiomeric fraction (EF) variation during biodegradation studies is emphasized as crucial for a comprehensive understanding of the environmental fate of chiral pollutants dntb.gov.ua.

Table 2: Stereoselective Quantification Methods for Dichlorprop Enantiomers

| Technique | Derivatization | Chiral Column/Selector | Detection | Resolution (Rs) | LOD | LOQ | Recovery Range | Sample Matrix | Source |

| UPLC-FLD | (S)-(+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | Acquity BEH C18 | Fluorescence | 2.6 (S/R enantiomers) | 10 ng/mL | 50 ng/mL | 82.4-97.6% | Tea samples | nih.gov |

| LC-MS/MS | No derivatization mentioned | Permethylated α-cyclodextrin | Tandem Mass Spectrometry | Not specified | Not specified | Not specified | ~75% | Natural waters | researchgate.net |

Advancements in Photochemically Induced Fluorescence Detection

Photochemically induced fluorescence (PIF) detection offers a sensitive and straightforward approach for the determination of dichlorprop researchgate.netresearchgate.net. The underlying principle of PIF for dichlorprop involves an enhancement of the analyte's fluorescence signal upon UV irradiation researchgate.netresearchgate.net. This phenomenon is attributed to a photoxidation mechanism where chlorine substituents on the aromatic ring of dichlorprop are exchanged by a hydroxyl function, leading to a fluorescent photoproduct researchgate.net.

A significant advantage of PIF is its utility in analyzing samples with inherent background fluorescence, such as plum and tomato matrices researchgate.net. The background fluorescence can be effectively eliminated by subjecting the sample to a specific irradiation treatment researchgate.net. Optimized conditions for dichlorprop determination using PIF include a UV irradiation time of 6 minutes when the sample is prepared in a 50% (v/v) methanol and pH 5 buffer solution researchgate.net. Under these conditions, a linear calibration graph for dichlorprop was established in the concentration range of 40 to 200 ng/mL, with a reported detection limit of 0.8 ng/mL researchgate.net. Recoveries from vegetable samples were found to be close to 100% researchgate.net.

Earlier investigations into Room Temperature Photochemically-Induced Fluorescence (RTPF) for chlorophenoxyacid herbicides, including dichlorprop, also identified optimal fluorescence signals in a mixture of methanol and pH 5 buffer (50/50, v/v) nih.gov. This research reported RTPF limits of detection for various compounds ranging between 36 ng/mL and 179 ng/mL, with a recommended UV irradiation time of 15 minutes nih.gov. Recent advancements in PIF detection include the development of systems like AUTOPIF and AUTOPIF+, which incorporate more resolute spectrometers and intensified CCD camera detection to enhance sensitivity, yielding detection limits in the µg/mL range for phenylurea pesticides in aqueous solutions researchgate.net. While these specific advancements are highlighted for other pesticide classes, they exemplify the ongoing progress in PIF technology applicable to compounds like dichlorprop.

Table 3: Photochemically Induced Fluorescence (PIF) Detection Parameters for Dichlorprop

| Parameter | Optimized Value/Range | Performance Metric | Source |

| UV Irradiation Time | 6 minutes | For optimal fluorescence enhancement | researchgate.net |

| Solvent/Buffer System | 50% (v/v) methanol in pH 5 buffer | For optimal fluorescence signal | researchgate.net |

| Linear Calibration Range | 40 - 200 ng/mL | Linearity of response | researchgate.net |

| Detection Limit (LOD) | 0.8 ng/mL | Sensitivity | researchgate.net |

| Recoveries (Vegetable Samples) | Near 100% | Accuracy | researchgate.net |

Regulatory Science and Environmental Risk Assessment Frameworks for Dichlorprop Butotyl

Methodologies for Environmental Risk Assessment

Environmental risk assessment for pesticides is a multi-faceted process that relies on a combination of experimental data and predictive tools to understand how a substance behaves in the environment and its potential effects on non-target organisms.

Environmental fate and transport modeling plays a crucial role in predicting the movement, transformation, and ultimate distribution of Dichlorprop-butotyl and its metabolites within various environmental compartments. These models simulate processes such as degradation, adsorption, volatilization, leaching, runoff, and spray drift, thereby estimating predicted environmental concentrations (PECs) in soil, surface water, sediment, groundwater, and air. wikipedia.orgfishersci.ca

Widely recognized models used in regulatory assessments include PRZM (Pesticide Root Zone Model) and EXAMS (Exposure Analysis Modeling System), which are employed for environmental exposure assessments. uni.lu The Pesticide Water Calculator (PWC), for instance, simulates pesticide applications to land surfaces and their subsequent transport and fate in water bodies, including surface water and simple groundwater aquifers. fishersci.ca Other models, such as GEM (Groundwater Exposure Model), CASCADE (Catchment Scale Dispersal Model), PEARL (Pesticide Emission Assessment at Regional and Local scales), GeoPEARL, SWASH (Surface Water Assessment for Spray Herbicides), DROPLET, and TOXSWA (TOXic Substances in WAter) are also utilized to evaluate pesticide movement and concentrations in different environmental matrices. uni.lu These models are vital for assessing whether the active substance and its metabolites break down quickly, where they move, and if they accumulate in the environment. wikipedia.org

Ecological risk assessment (ERA) for pesticides typically follows a tiered, sequential approach, which allows for a progressive refinement of the assessment based on the level of concern identified. This approach minimizes the analytical effort required by quickly triaging chemicals and use patterns that pose low risk.

Tier 1 (Screening Level Assessment): This initial tier employs conservative assumptions and a limited amount of data, often using basic analysis tools. The purpose is to identify chemicals of potential concern (COPCs) that may pose unacceptable risks. Risk quotients (RQ = Exposure/Toxicity) are commonly calculated and compared against levels of concern (LOC). If the RQ exceeds the LOC, indicating a potential risk, further, more refined assessment is required.

Higher Tiers (Tier 2, Tier 3, etc.): If lower-tier assessments suggest potential risks, the evaluation progresses to higher tiers. These tiers incorporate more complex data, site-specific information, and more realistic exposure and effects estimates to reduce uncertainty. This may involve longer-term laboratory studies (e.g., reproduction and life-cycle studies), studies under simulated environmental or actual field conditions, and more sophisticated modeling. The aim is to provide greater insight into the likelihood and magnitude of potential ecological effects. For example, the European Union requires higher-tier risk assessment if predicted environmental concentrations (PECs) from Tier 1 analysis are less than a factor of 100 below acute effect concentrations.

The progression through tiers allows for an increasingly realistic understanding of environmental exposure and effects, with uncertainty being reduced as more relevant data are acquired.

Environmental Fate and Transport Modeling (e.g., PRZM/EXAMS)

International Regulatory Frameworks and Re-evaluation Processes

This compound and its active acid, dichlorprop (B359615), are subject to various international regulatory frameworks governing pesticides. Regulatory bodies worldwide conduct re-evaluation processes to ensure the continued safety and environmental compatibility of these compounds.

In the European Union, this compound is listed in the EU database, typically under the name of its active acid, dichlorprop. However, under EC Regulation 1107/2009, both dichlorprop and this compound are currently "Not approved," and their inclusion dates have expired. This indicates that the use of these substances as active ingredients in plant protection products is generally not permitted within the EU, although specific national regulations or transitional periods might apply. Dichlorprop-P, the R-isomer, is registered in many countries, including those in Europe and the Americas.

The United States Environmental Protection Agency (EPA) conducts a comprehensive review of older pesticides, including dichlorprop, under its reregistration program. This program evaluates health and environmental effects to make decisions about their future use, ensuring they meet current safety standards, such as those of the Food Quality Protection Act of 1996.

Regulatory decisions are informed by extensive data requirements concerning environmental fate and behavior, as stipulated by regulations such as EC Regulation No 283/2013 for active substances and EC Regulation No 284/2013 for products, which are applied in regions like Great Britain and Northern Ireland. wikipedia.org

Formulation Science and its Influence on Environmental Fate and Risk

Well-formulated pesticides can significantly reduce environmental exposure by:

Minimizing Spray Drift: Formulations can be designed to control droplet size, reducing the airborne movement of spray droplets away from the target area during application.

Ensuring Targeted Delivery: Specific formulations can improve the deposition and retention of the pesticide on the target plant, reducing off-target contamination.

Influencing Volatility: The choice of solvents and other co-formulants can affect the volatility of the active ingredient, thereby influencing its airborne transport and potential for atmospheric contamination.

Modulating Degradation and Persistence: Formulation can impact the stability of the active ingredient in different environmental matrices. For instance, this compound is an ester, and while ester forms of phenoxy herbicides may resist hydrolysis in sterile media under neutral to acidic conditions, they can hydrolyze rapidly to their active acid form (dichlorprop-P acid) in the presence of soil. This hydrolysis is a key degradation pathway that influences the compound's persistence and mobility.

The "inert ingredients" themselves, while not primarily pesticidal, can also have environmental implications, and their toxicity and fate may require investigation. Therefore, a holistic approach to formulation science is essential for balancing pest control efficacy with environmental safety, contributing to sustainable pesticide use.

Compound Names and PubChem CIDs

Future Research Directions and Sustainable Management

Developing Advanced Bioremediation Strategies for Dichlorprop-butotyl Contamination

Bioremediation, which leverages the natural detoxifying capabilities of microorganisms, presents a sustainable alternative to traditional chemical and physical waste treatment methods for pesticides frontiersin.org. Research into advanced bioremediation strategies for this compound contamination is vital, especially given that related compounds like 2,4-D can persist in anoxic environments, posing a risk for groundwater contamination nih.gov.

Future research should focus on:

Identification and Enhancement of Microbial Degraders : While some studies have shown biodegradation of dichlorprop (B359615) in soil with half-lives as short as 4 days, other reports indicate no degradation in 28 days nih.gov. Further research is needed to isolate and characterize microbial strains (bacterial and fungal) highly efficient at degrading this compound and its metabolites under various environmental conditions, including aerobic and anaerobic settings frontiersin.orgnih.govresearchgate.net.

Optimizing Bioremediation Conditions : Studies suggest that factors like soil temperature, moisture, and organic matter content influence microbial metabolism of related herbicides researchgate.net. Future work should investigate optimal conditions (e.g., pH, temperature, nutrient availability, oxygen levels) for this compound degradation to maximize bioremediation efficiency in contaminated soils and water bodies nih.govresearchgate.net.

Bioaugmentation and Biostimulation : Exploring the effectiveness of bioaugmentation (introducing specific microbial strains or enzymes) and biostimulation (enhancing native microbial communities by adding nutrients) for accelerating this compound breakdown is a promising avenue frontiersin.org. For instance, studies have explored the synergistic use of autochthonous fungal bioaugmentation and ammonium (B1175870) nitrogen biostimulation for enhanced degradation of other pollutants frontiersin.org.

Understanding Metabolite Pathways : Dichlorprop can degrade into phenol (B47542) derivatives, such as 2,4-dichlorophenol (B122985), which may be more hazardous than the parent compound researchgate.net. Future research should thoroughly map the degradation pathways of this compound to identify all transformation products and assess their environmental fate and potential toxicity, ensuring that bioremediation efforts lead to complete detoxification rather than the formation of harmful intermediates researchgate.netresearchgate.net.

Understanding Complex Interactions in Multi-Pollutant Scenarios

Agricultural environments often contain a mixture of pollutants, including various pesticides, their transformation products, and other agrochemicals. Understanding the complex interactions of this compound within these multi-pollutant scenarios is crucial for accurate risk assessment and effective management.

Key research areas include:

Co-metabolism and Cross-Contamination : Researching if the degradation of one pollutant can promote or inhibit the degradation of this compound (co-metabolism) and how different pollutants interact in terms of transport and accumulation in various environmental compartments (soil, water, biota) .

Impact on Microbial Communities : Assessing the effects of this compound in combination with other pollutants on the diversity and function of microbial communities responsible for natural attenuation processes frontiersin.org.

Refining Predictive Models for Environmental Fate and Transport

Predictive models are essential tools for understanding and forecasting the environmental behavior of pesticides, aiding in risk assessment and rational decision-making regarding their authorization and application theses.fruio.no. Refining these models for this compound is a critical future direction.

Areas for refinement include:

Improved Data Integration : Incorporating more comprehensive and diverse empirical data on this compound's physico-chemical properties, degradation rates under varied environmental conditions (e.g., different soil types, pH, temperature, moisture levels), and sorption characteristics theses.frfrontiersin.org. Dichlorprop's mobility in soil can range from very high to high, and its biodegradation half-life varies significantly nih.gov.

Accounting for Transformation Products : Current models often lack the complexity to simulate the fate of pesticide transformation products, especially their formation in different environmental compartments frontiersin.org. Future models should explicitly include this compound's degradation pathways and the fate and transport of its metabolites, which may have different properties and environmental behaviors than the parent compound researchgate.netfrontiersin.org.

Multi-scale Modeling : Developing and validating models that can accurately predict this compound's fate and transport from the field scale to catchment or regional scales, considering various transport pathways such as runoff, leaching, and volatilization researchgate.nettheses.frfrontiersin.org.

Probabilistic Approaches : Utilizing probabilistic modeling techniques to account for variability and uncertainty in environmental parameters, providing a distribution of likely exposures rather than single point values, which can better inform risk evaluation for groundwater protection uio.no.

Innovations in Enantioselective Agricultural Practices and Environmental Monitoring

Dichlorprop is a chiral molecule, and only the R-isomer (R-dichlorprop or dichlorprop-p) is herbicidally active wikipedia.orgherts.ac.uk. While advances in asymmetric synthesis have led to the production of the enantiopure R-isomer, further innovations in enantioselective practices and monitoring are crucial.

Future research should focus on:

Enantioselective Application Technologies : Developing precision agriculture technologies that allow for the targeted application of enantiopure this compound, minimizing the release of the inactive S-isomer into the environment agronomyjournals.com.

Advanced Enantioselective Monitoring : Innovating environmental monitoring techniques capable of distinguishing and quantifying individual enantiomers of this compound and its degradation products in complex environmental matrices (soil, water, air, biota) growag.comsciencebusiness.net. This is important because different enantiomers can exhibit different toxicity and degradation rates researchgate.net.

Understanding Enantiomer-Specific Fate : Further research into the enantioselective degradation and transport mechanisms of this compound in various environmental compartments to better predict the long-term fate of both active and inactive enantiomers researchgate.net. Studies have shown R-dichlorprop to have higher phototoxicity and induce reactive oxygen species production more effectively than the S-isomer researchgate.net.

Strategies for Mitigating Herbicide Resistance Development in Target Weeds

The widespread and repetitive use of herbicides, including those like this compound, can lead to the evolution of herbicide-resistant weed populations, posing a significant challenge to agricultural productivity agronomyjournals.comufl.edu.

Future strategies should include:

Diversified Herbicide Programs : Promoting research and adoption of herbicide rotation and mixtures involving this compound with herbicides having different modes of action (MoAs) ufl.eduresearchgate.nethracglobal.com. This reduces selection pressure on weed populations, delaying or preventing resistance development ufl.eduresearchgate.net.

Integrated Weed Management (IWM) : Emphasizing research into comprehensive IWM approaches that combine chemical control with cultural practices (e.g., crop rotation, cover cropping), mechanical methods (e.g., tillage, hand-weeding), and biological control agronomyjournals.comhracglobal.com. This holistic approach minimizes reliance on single herbicide chemistries agronomyjournals.com.

Understanding Resistance Mechanisms : Continued research into the molecular mechanisms of resistance in weeds to this compound, including target-site mutations and non-target site resistance (e.g., enhanced metabolism), to inform the development of new herbicides and management strategies agronomyjournals.com.

Predictive Modeling of Resistance Evolution : Developing and refining models that predict the evolution and spread of this compound resistance in weed populations based on application patterns, weed biology, and environmental factors researchgate.net.

Education and Outreach : Implementing effective educational programs for farmers and agricultural professionals on best management practices for herbicide resistance mitigation, emphasizing the importance of diverse weed control strategies ufl.eduhracglobal.com.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for the reliable identification and quantification of Dichlorprop-butotyl in environmental matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to minimize matrix interference. Validate the method via spike-recovery experiments (80–120% recovery range) and cross-check with gas chromatography (GC-ECD) for halogen-specific confirmation . For soil samples, employ accelerated solvent extraction (ASE) to ensure consistent recovery rates.

Q. What experimental design considerations are critical for assessing this compound’s acute toxicity in aquatic ecosystems?

- Methodological Answer : Follow OECD Test Guideline 203 (fish acute toxicity) or 221 (Daphnia sp. immobilization), ensuring standardized exposure durations (e.g., 96-hour LC50 for fish). Control variables such as water pH (6.5–8.5), temperature (20 ± 2°C), and dissolved oxygen (>60% saturation). Use probit analysis for dose-response modeling and report confidence intervals .

Q. How can researchers establish baseline degradation kinetics of this compound in agricultural soils?

- Methodological Answer : Conduct soil microcosm studies under controlled conditions (25°C, 60% water-holding capacity). Monitor degradation via sequential extraction and HPLC-UV analysis. Include abiotic controls (sterilized soil) to distinguish microbial vs. chemical degradation. Fit data to first-order kinetics models and calculate half-lives (t₁/₂) with R² ≥ 0.90 .

Advanced Research Questions

Q. How should researchers address contradictions in reported sorption coefficients (Kd) of this compound across varying soil organic matter (SOM) content?

- Methodological Answer : Perform batch equilibrium experiments across a SOM gradient (0.5–10%). Use Freundlich isotherms to model sorption, and apply multivariate regression to isolate SOM’s contribution. Validate with spectroscopic techniques (e.g., FTIR) to confirm binding mechanisms. Discrepancies may arise from competing ions (e.g., Ca²⁺), which should be quantified via ion chromatography .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in non-target organisms?

- Methodological Answer : Use radiolabeled (¹⁴C) this compound in in vivo assays (e.g., rat hepatocyte models). Employ high-resolution mass spectrometry (HRMS) to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare metabolite profiles with computational tools (e.g., MetFrag) and reference databases (HMDB, KEGG) .

Q. How can multi-stressor interactions (e.g., co-exposure to UV light and surfactants) impact this compound’s photolytic degradation in aquatic systems?

- Methodological Answer : Design a factorial experiment varying UV intensity (290–400 nm), surfactant concentration (0–100 mg/L), and dissolved organic carbon (DOC). Use a solar simulator for controlled irradiation. Quantify degradation products via LC-QTOF-MS and apply response surface methodology (RSM) to model synergistic/antagonistic effects .

Q. What systematic approaches are recommended for reconciling discrepancies in ecotoxicological data between laboratory and field studies?

- Methodological Answer : Conduct meta-analyses of existing data using PRISMA guidelines. Weight studies by sample size and QA/QC compliance. Apply mixed-effects models to account for heterogeneity (e.g., field vs. lab conditions). Validate with mesocosm experiments that bridge controlled and natural environments .

Methodological Frameworks and Best Practices

- Data Validation : Use interlaboratory comparisons (e.g., ISO 5725) for analytical method validation. Report uncertainty metrics (e.g., expanded uncertainties at k=2) .

- Contradiction Analysis : Apply Bradford Hill criteria to assess causality in observed effects. Use sensitivity analysis to identify dominant variables in conflicting datasets .

- Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Archive raw data in repositories like Zenodo or Dryad with DOI assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.